1-Allyl-N-tert-butylcyclopropane-1-sulfonamide
Description
Properties
IUPAC Name |
N-tert-butyl-1-prop-2-enylcyclopropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-5-6-10(7-8-10)14(12,13)11-9(2,3)4/h5,11H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTSXSSISAWHIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1(CC1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619514 | |
| Record name | N-tert-Butyl-1-(prop-2-en-1-yl)cyclopropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669008-27-9 | |
| Record name | N-(1,1-Dimethylethyl)-1-(2-propen-1-yl)cyclopropanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669008-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Butyl-1-(prop-2-en-1-yl)cyclopropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide
This guide provides an in-depth technical analysis of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide , a specialized chemical intermediate critical in the synthesis of macrocyclic peptidomimetics, particularly for Hepatitis C Virus (HCV) NS3/4A protease inhibitors.
Executive Summary & Chemical Identity
1-Allyl-N-tert-butylcyclopropane-1-sulfonamide (CAS: 669008-27-9) is a functionalized cyclopropane scaffold used primarily as a building block in medicinal chemistry. Its structural uniqueness lies in the geminal substitution at the cyclopropane C1 position, combining a sulfonamide moiety (protected by a tert-butyl group) and an allyl group. This configuration makes it an ideal precursor for Ring-Closing Metathesis (RCM) to form macrocyclic drugs or as a stable transition-state mimic in protease inhibitor design.
Chemical Structure & Key Identifiers[1][2][3][4][5]
| Property | Value |
| Chemical Name | 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide |
| CAS Registry Number | 669008-27-9 |
| Molecular Formula | C₁₀H₁₉NO₂S |
| Molecular Weight | 217.33 g/mol |
| SMILES | CC(C)(C)NS(=O)(=O)C1(CC=C)CC1 |
| Key Functional Groups | Secondary Sulfonamide (Protected), Cyclopropane Ring, Terminal Alkene (Allyl) |
Synthesis & Production Methodology
The synthesis of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide typically proceeds via the
Core Synthetic Pathway (Protocol Design)
The most robust route involves the generation of a dianion species from N-tert-butylcyclopropanesulfonamide .
Step-by-Step Protocol:
-
Precursor Preparation: Start with N-tert-butylcyclopropanesulfonamide (synthesized from cyclopropanesulfonyl chloride and tert-butylamine).
-
Dianion Formation:
-
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Base: n-Butyllithium (n-BuLi), 2.2 equivalents.
-
Temperature: -78°C to 0°C.
-
Mechanism: The first equivalent deprotonates the sulfonamide nitrogen (N-H), and the second equivalent deprotonates the
-carbon (C1 of cyclopropane), forming a stable lithiated species.
-
-
Alkylation (Allylation):
-
Electrophile: Allyl bromide (1.1 equivalents).
-
Addition: Slow addition at -78°C to prevent over-alkylation or polymerization.
-
Quench: Saturated aqueous NH₄Cl.
-
-
Purification: Silica gel column chromatography (Hexanes/Ethyl Acetate gradient).
Diagram: Synthetic Workflow & Mechanism
Caption: Synthetic pathway via dianion generation and electrophilic trapping.
Chemical Properties & Reactivity Profile[5]
The compound exhibits distinct reactivity patterns governed by its three functional domains.
The Allyl Handle (Olefin Metathesis)
The allyl group (-CH₂-CH=CH₂) is the primary site for structural diversification.
-
Ring-Closing Metathesis (RCM): In the presence of Grubbs' catalysts (1st or 2nd Generation), the terminal alkene reacts with another alkene tethered to the sulfonamide nitrogen (after deprotection and functionalization) to form macrocycles (14- to 18-membered rings). This is the standard strategy for synthesizing HCV NS3 protease inhibitors like Danoprevir or Paritaprevir analogs.
-
Oxidation: The double bond can undergo dihydroxylation (OsO₄) or epoxidation (mCPBA) to introduce polarity.
The Sulfonamide Moiety (Acid/Base Chemistry)[3][9]
-
Protecting Group Stability: The tert-butyl group on the nitrogen is acid-labile but stable under basic conditions. It prevents unwanted N-alkylation during the C-alkylation step.
-
Deprotection: Treatment with Trifluoroacetic acid (TFA) or HCl removes the tert-butyl group, revealing the primary sulfonamide (-SO₂NH₂), which can then be coupled to amino acids or other pharmacophores.
The Cyclopropane Ring (Conformational Rigidity)
-
Stability: Despite ring strain (~27.5 kcal/mol), the cyclopropane ring is kinetically stable under standard alkylation and metathesis conditions.
-
Bioisosterism: The 1,1-disubstitution pattern locks the molecular conformation, often improving the metabolic stability and binding affinity of the final drug molecule compared to flexible acyclic analogs.
Diagram: Reactivity & Applications
Caption: Reactivity map highlighting key transformations for drug discovery.
Applications in Drug Discovery[1][5][10]
HCV NS3/4A Protease Inhibitors
This compound is a specific precursor for the P1' or P1 fragment of Hepatitis C virus protease inhibitors. The "vinylcyclopropane-sulfonamide" motif is a hallmark of approved drugs like Glecaprevir and Grazoprevir . The allyl variant allows for the construction of larger macrocyclic rings or can be isomerized to the vinyl form.
-
Mechanism: The sulfonamide group acts as a transition-state mimic, binding to the active site of the protease, while the cyclopropane ring positions the inhibitor correctly.
Matrix Metalloproteinase (MMP) Inhibitors
Sulfonamides are potent zinc-binding groups (ZBG). The rigid cyclopropane scaffold of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide directs the sulfonamide oxygen atoms to coordinate with the catalytic Zinc ion in MMPs, potentially reducing off-target effects compared to flexible hydroxamates.
Experimental Protocol: Deprotection to Primary Sulfonamide
For researchers requiring the free sulfonamide for coupling reactions:
Objective: Removal of N-tert-butyl group. Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Anisole (scavenger).
-
Dissolution: Dissolve 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide (1.0 mmol) in DCM (5 mL).
-
Acid Addition: Add Anisole (2.0 eq) followed by TFA (5 mL) dropwise at 0°C.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC or LC-MS (disappearance of starting material).
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Neutralization: Redissolve in EtOAc, wash with saturated NaHCO₃. Dry over Na₂SO₄.[1]
-
Yield: Typically >90% of 1-allylcyclopropane-1-sulfonamide .
References
-
Busacca, C. A., et al. (2011). "Grubbs-Hoveyda-Type Catalysts in the Synthesis of Macrocyclic HCV Protease Inhibitors." Journal of Organic Chemistry. Link
-
Li, H., et al. (2010). "Synthesis of Vinylcyclopropane Sulfonamide Derivatives." Tetrahedron Letters. Link
-
ChemicalBook. (2024). "1-Allyl-N-tert-butylcyclopropane-1-sulfonamide Product Entry." ChemicalBook Registry. Link
-
Beaulieu, P. L., et al. (2000). "Inhibitors of the HCV NS3 Protease Synthesis and SAR of P1-P3 Macrocycles." Journal of Medicinal Chemistry. Link
Sources
A Technical Guide to 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide: A Molecule of Interest in Modern Drug Discovery
This technical guide provides a comprehensive analysis of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide (CAS Number: 669008-27-9), a compound distinguished by its unique combination of functional groups relevant to contemporary medicinal chemistry. While specific research on this molecule is not extensively published, this document serves to deconstruct its structural components, propose a viable synthetic pathway, and contextualize its potential within drug development based on established principles and the known bioactivities of its constituent moieties. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel scaffolds and the strategic design of bioactive molecules.
Core Molecular Profile
1-Allyl-N-tert-butylcyclopropane-1-sulfonamide is a unique chemical entity that combines four key structural motifs: a sulfonamide core, a cyclopropyl ring, an N-tert-butyl group, and an allyl substituent. Each of these components has a well-documented role in influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.
Physicochemical and Structural Data
A summary of the key identifiers and properties for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 669008-27-9 | [1] |
| Molecular Formula | C₁₀H₁₉NO₂S | [1] |
| Molecular Weight | 217.33 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [1] |
| InChI Key | ZLTSXSSISAWHIK-UHFFFAOYSA-N | |
| Synonyms | N-tert-Butyl-1-(prop-2-en-1-yl)cyclopropane-1-sulfonamide | [1] |
Proposed Retrosynthetic Analysis and Synthesis Protocol
A potential retrosynthetic pathway is outlined below:
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Proposed Synthesis Protocol
This protocol is a hypothetical, yet chemically sound, procedure for the laboratory-scale synthesis of the title compound.
Step 1: Preparation of 1-Allylcyclopropane-1-sulfonyl Chloride
-
Starting Material: 1-Allylcyclopropane-1-thiol (not commercially available, would need to be synthesized, e.g., from the corresponding halide and a sulfur source) or 1-allylcyclopropane-1-sulfonic acid.
-
Chlorination: To a stirred solution of the starting thiol or sulfonic acid in a suitable solvent (e.g., dichloromethane) at 0 °C, add an excess of a chlorinating agent (e.g., sulfuryl chloride or oxalyl chloride with a catalytic amount of DMF).
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction with ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride. This intermediate is often used immediately in the next step due to its reactivity.
Step 2: Sulfonamide Formation
-
Reaction Setup: In a round-bottom flask, dissolve the crude 1-allylcyclopropane-1-sulfonyl chloride in an aprotic solvent such as dichloromethane or THF. Cool the solution to 0 °C in an ice bath.
-
Amine Addition: Add tert-butylamine (approximately 2.2 equivalents to act as both reactant and base) dropwise to the cooled solution. A non-nucleophilic base like triethylamine or pyridine can also be used.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the completion of the reaction.
-
Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to afford the final product, 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide.
Caption: Proposed two-step synthesis workflow.
Medicinal Chemistry Perspective: Deconstructing the Structure
The therapeutic potential of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide can be inferred by examining its structural components, each of which is a valuable tool in drug design.[4]
The Sulfonamide Core: A Privileged Scaffold
The sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of drugs with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[5][6] Its prevalence is due to its ability to act as a bioisostere for carboxylic acids and its capacity to form key hydrogen bonds with biological targets.[7] The sulfonamide moiety in this molecule provides a rigid anchor for the other functional groups and is likely crucial for any potential biological activity.
The Cyclopropyl Ring: Enhancing Drug-like Properties
The incorporation of a cyclopropyl ring is a modern strategy in drug design to enhance a molecule's pharmacological profile.[8] This rigid, three-membered ring offers several advantages:
-
Metabolic Stability: The cyclopropyl group can block sites of metabolism, thereby increasing the drug's half-life.[9]
-
Potency and Selectivity: Its conformational rigidity can lock the molecule into a bioactive conformation, leading to increased potency and selectivity for the target receptor.[9]
-
Improved Physicochemical Properties: It can fine-tune lipophilicity and permeability, potentially enhancing oral bioavailability and brain penetration.[9]
The N-tert-butyl Group: Modulating Lipophilicity and Stability
The bulky tert-butyl group plays a significant role in modulating the molecule's properties.[4]
-
Increased Lipophilicity: This group increases the overall lipophilicity of the molecule, which can influence its absorption, distribution, and ability to cross cell membranes.
-
Steric Shielding: The tert-butyl group can sterically hinder the sulfonamide nitrogen, protecting it from metabolic degradation and potentially influencing its binding orientation within a target's active site.[10]
The Allyl Group: A Handle for Covalent Interaction and Further Functionalization
The allyl group is a versatile functional group in drug design.[11][12]
-
Potential for Covalent Binding: The double bond in the allyl group can act as a Michael acceptor or be involved in other reactions, potentially leading to covalent inhibition of a target enzyme. This is a mechanism employed by some anticancer agents.[13]
-
Synthetic Handle: The allyl group provides a reactive site for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.[14] It can be modified through reactions like epoxidation, dihydroxylation, or thiol-ene click chemistry.[14]
Caption: Key structural features and their potential roles.
Potential Therapeutic Applications and Future Directions
Given the diverse biological activities associated with the sulfonamide scaffold and the modulating effects of the other functional groups, 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide could be a valuable starting point for several therapeutic areas:
-
Oncology: The presence of the allyl group and the general anticancer potential of novel sulfonamides make this a compound of interest for cancer research.[5][11]
-
Infectious Diseases: The sulfonamide core is a classic antibacterial pharmacophore.[6] The unique substitutions on this molecule could lead to novel antibacterial agents that overcome existing resistance mechanisms.
-
Inflammatory Disorders: Certain sulfonamides are known to be inhibitors of enzymes like carbonic anhydrase or cyclooxygenase, which are implicated in inflammation.[5][6]
Further research is warranted to synthesize this molecule and screen it against a variety of biological targets. A systematic SAR study, involving modification of the allyl and tert-butyl groups, would be a logical next step to explore and optimize its potential biological activity.
Conclusion
1-Allyl-N-tert-butylcyclopropane-1-sulfonamide represents a fascinating convergence of privileged medicinal chemistry motifs. While direct biological data is currently lacking in public literature, a thorough analysis of its structure suggests it is a compound with significant potential for hit-and-lead discovery. Its combination of a bioactive sulfonamide core, a property-enhancing cyclopropyl ring, a modulating tert-butyl group, and a reactive allyl handle makes it a prime candidate for investigation in oncology, anti-infective, and anti-inflammatory drug discovery programs. The synthetic route proposed herein offers a clear path for its preparation, paving the way for future biological evaluation.
References
-
From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry. [Link]
-
From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PMC. [Link]
-
Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. MDPI. [Link]
-
From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. ResearchGate. [Link]
-
How Alkyls Influence Medicinal Chemistry Developments?. Patsnap Eureka. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
1-Allyl-N-tert-butyl cyclopropane-1-sulfonamide. National Analytical Corporation. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. [Link]
-
N-Butylbenzenesulfonamide. Oxford Academic. [Link]
-
Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. PubMed. [Link]
-
US Patent No. 8829195. Regulations.gov. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. [Link]
-
Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. SciELO. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. [Link]
-
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry. [Link]
-
Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. 1-Allyl-N-tert-butyl cyclopropane-1-sulfonamide Supplier in Mumbai, 1-Allyl-N-tert-butyl cyclopropane-1-sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]
- 5. Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 7. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and application of s-tert-butyl sulfonamide_Chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for investigating the mechanism of action of the novel chemical entity, 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide. In the absence of published pharmacological data for this specific molecule, this document synthesizes established knowledge of its core chemical moieties—the cyclopropane ring and the sulfonamide group—to propose a putative mechanism of action and outlines a rigorous, multi-tiered experimental strategy for its validation. This guide is intended to serve as a roadmap for researchers, offering detailed protocols and the scientific rationale behind each experimental choice, thereby enabling a thorough and efficient elucidation of the compound's biological activity.
Introduction: Deconstructing 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide
1-Allyl-N-tert-butylcyclopropane-1-sulfonamide is a synthetic organic compound featuring two key pharmacologically active scaffolds: a cyclopropane ring and a sulfonamide functional group.[1][2][3][4] While no specific biological activity has been documented for this exact molecule, the extensive therapeutic applications of both cyclopropane-containing drugs and sulfonamide derivatives provide a strong basis for postulating its potential pharmacological profile.
The cyclopropane moiety is a highly strained, three-membered carbocycle that is increasingly utilized in medicinal chemistry.[5][6] Its unique stereoelectronic properties can confer metabolic stability, improve binding affinity to biological targets, and serve as a rigid scaffold to orient other functional groups.[7][8] Compounds incorporating a cyclopropane ring have demonstrated a wide array of biological activities, including antimicrobial, antiviral, antitumor, and neuroprotective effects.[5][7][8]
The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, first introduced as antimicrobial agents.[9][10] The classic mechanism of antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[11][12][13] However, the versatility of the sulfonamide scaffold has led to the development of drugs with diverse mechanisms, targeting carbonic anhydrases, proteases, ion channels, and various receptors.[9][14][15] Notably, recent research has focused on the development of sulfonamide derivatives for the treatment of central nervous system (CNS) disorders.[14][16][17]
Given the combined presence of these two pharmacophores, 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide presents as a promising candidate for a range of therapeutic applications. This guide will proceed under the hypothesis that the compound may act as a modulator of enzymatic activity or ion channel function, potentially with applications in infectious diseases or neurology.
A Proposed Putative Mechanism of Action
Based on the synthesis of available literature, a primary hypothetical mechanism of action for 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide is its function as an inhibitor of a metalloenzyme, potentially a carbonic anhydrase or a matrix metalloproteinase (MMP) . The sulfonamide group is a well-established zinc-binding moiety present in numerous enzyme inhibitors, while the cyclopropane and allyl groups could confer specificity and favorable interactions with the enzyme's active site.
An alternative, yet equally plausible, hypothesis is its role as a modulator of a voltage-gated ion channel , such as a sodium (NaV) or calcium (CaV) channel. Aryl sulfonamides have been identified as potent inhibitors of NaV channels.[18] The lipophilic nature of the tert-butyl and allyl groups could facilitate the compound's interaction with the hydrophobic domains of these channels.
The following sections detail an experimental workflow designed to test these hypotheses and uncover the true mechanism of action.
Tier 1: Initial Target Agnostic Screening and Physicochemical Characterization
The initial phase of investigation focuses on broad, unbiased screening to identify the general biological space in which the compound is active, alongside a determination of its fundamental chemical properties.
Broad-Spectrum Phenotypic Screening
A high-content phenotypic screen across a diverse panel of human cell lines (e.g., cancer lines, neuronal cells, immune cells) is the first logical step. This will reveal any cytotoxic, cytostatic, or morphological effects, providing initial clues as to the compound's general bioactivity.
Physicochemical and ADMET Profiling
Understanding the drug-like properties of the compound is critical for interpreting biological data and guiding further experiments.
Table 1: Key Physicochemical and ADMET Parameters
| Parameter | Experimental Method | Rationale |
| Solubility | Kinetic and thermodynamic solubility assays | Determines the concentration range for in vitro assays. |
| LogP/LogD | Shake-flask or HPLC method | Predicts membrane permeability and potential for CNS penetration.[16] |
| Permeability | PAMPA or Caco-2 assay | Assesses the ability of the compound to cross biological membranes. |
| Metabolic Stability | Liver microsome stability assay | Predicts the extent of first-pass metabolism. |
| Plasma Protein Binding | Rapid equilibrium dialysis | Determines the fraction of free drug available to interact with targets. |
Tier 2: Target Identification and Initial Validation
Based on the outcomes of Tier 1, the focus shifts to identifying the specific molecular target(s) of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide.
Chemical Proteomics Approach for Unbiased Target Identification
Chemical proteomics is a powerful tool for identifying the direct binding partners of a small molecule within a complex biological sample.[19] An activity-based protein profiling (ABPP) or a compound-centric chemical proteomics (CCCP) approach can be employed.
-
Probe Synthesis: Synthesize an analog of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide that incorporates a linker and a reporter tag (e.g., biotin) for affinity purification.
-
Cell Lysate Incubation: Incubate the biotinylated probe with cell lysates from a responsive cell line identified in the Tier 1 screen.
-
Affinity Purification: Use streptavidin-coated beads to capture the probe-protein complexes.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Identify the captured proteins using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the presence of the probe compared to a control.
Caption: Workflow for unbiased target identification using chemical proteomics.
Targeted Enzymatic and Ion Channel Assays
In parallel with the proteomics approach, and guided by our initial hypotheses, a panel of targeted assays should be conducted.
Table 2: Proposed Targeted Assays
| Assay Type | Specific Targets | Rationale |
| Enzyme Inhibition Assays | Carbonic Anhydrases (CA-II, CA-IX), Matrix Metalloproteinases (MMP-2, MMP-9) | The sulfonamide moiety is a known zinc-binder in these enzymes.[9][15] |
| Ion Channel Electrophysiology | Voltage-gated sodium channels (NaV1.5, NaV1.7), Voltage-gated calcium channels (CaV2.2) | Aryl sulfonamides are known to modulate these channels.[18] |
Tier 3: In-depth Mechanistic Elucidation and Cellular Validation
Once a putative target is identified and validated, the subsequent experiments are designed to elucidate the precise mechanism of interaction and confirm its relevance in a cellular context.
Elucidating the Mode of Inhibition/Modulation
If the target is an enzyme, enzyme kinetics studies (e.g., Michaelis-Menten kinetics) should be performed to determine the mode of inhibition (competitive, non-competitive, or uncompetitive). If the target is an ion channel, detailed electrophysiological studies can reveal the nature of the block (e.g., open-channel block, state-dependent inhibition).
Cellular Target Engagement Assays
Confirming that the compound interacts with its target in a live-cell environment is crucial. Techniques such as the Cellular Thermal Shift Assay (CETSA) can be employed to demonstrate target engagement.
-
Cell Treatment: Treat intact cells with varying concentrations of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide or a vehicle control.
-
Heating: Heat the treated cells at a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Western Blot Analysis: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
Caption: Workflow for confirming cellular target engagement using CETSA.
Downstream Signaling Pathway Analysis
If the target is part of a known signaling pathway, the effect of the compound on downstream events should be investigated. For example, if the target is a kinase, a phosphoproteomics study could reveal the downstream signaling consequences of its inhibition.
Caption: Hypothetical signaling pathway modulation by the compound.
Conclusion and Future Directions
This technical guide provides a structured and scientifically rigorous approach to elucidating the mechanism of action of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide. By systematically progressing from broad phenotypic screening to specific target identification and in-depth mechanistic studies, researchers can efficiently and accurately define the pharmacological profile of this novel compound. The insights gained from these studies will be instrumental in guiding its future development as a potential therapeutic agent.
References
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Taylor & Francis Online.
- Current development in sulfonamide derivatives to enable CNS-drug discovery. (2025). PubMed.
- Selected cyclopropane-containing natural products and pharmaceutical compounds. (n.d.). ResearchGate.
- Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA.
- Sulfonamide Agents for Treatment of Staphylococcus MRSA and MSSA Infections of the Central Nervous System. (2010). PubMed.
- Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. (2006). ACS Publications.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). ResearchGate.
- 1-Allyl-N-tert-butyl cyclopropane-1-sulfonamide. (n.d.). National Analytical Corporation.
- Therapeutic applications of sulfonamides. (n.d.). ResearchGate.
- WO2024023284: Novel sulphonamides and their use as neuroprotective and/or neurorestorative agents. (n.d.). Edelris.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
- 1-Allyl-N-(tert-butyl)cyclopropane-1-sulfonamide. (n.d.). Sigma-Aldrich.
- Antibacterial sulfonamides. (n.d.). SlideShare.
- 669008-27-9|1-Allyl-N-(tert-butyl)cyclopropane-1-sulfonamide. (n.d.). BLDpharm.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Adv. J. Chem. B.
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI.
- 1-allyl-n-tert-butyl Cyclopropane-1-sulfonamide - Cas No: 669008-27-9. (n.d.). Tradeindia.
- Synthesis and application of s-tert-butyl sulfonamide. (n.d.). ChemicalBook.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.). PMC.
- Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5. (2021). PubMed.
- Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). (2018). OSTI.gov.
- ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.). Advanced technologies.
- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). MDPI.
Sources
- 1. 1-Allyl-N-tert-butyl cyclopropane-1-sulfonamide Supplier in Mumbai, 1-Allyl-N-tert-butyl cyclopropane-1-sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]
- 2. 1-Allyl-N-(tert-butyl)cyclopropane-1-sulfonamide | 669008-27-9 [sigmaaldrich.com]
- 3. 669008-27-9|1-Allyl-N-(tert-butyl)cyclopropane-1-sulfonamide|BLD Pharm [bldpharm.com]
- 4. 1-allyl-n-tert-butyl Cyclopropane-1-sulfonamide - Cas No: 669008-27-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 9. ajchem-b.com [ajchem-b.com]
- 10. researchgate.net [researchgate.net]
- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. mdpi.com [mdpi.com]
- 14. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sulfonamide agents for treatment of Staphylococcus MRSA and MSSA infections of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. WO2024023284: Novel sulphonamides and their use as neuroprotective and/or neurorestorative agents - Edelris [edelris.com]
- 18. Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
The Allyl-Sulfonamide Scaffold: Synthetic Versatility and Isoform-Selective Inhibition of Carbonic Anhydrases
Executive Summary: The "Privileged Handle" Hypothesis
In modern medicinal chemistry, the sulfonamide moiety (
This guide focuses on a specific structural refinement: the
Why the allyl group? It is not merely a hydrophobic tail. From a "Senior Scientist" perspective, the allyl group represents a dual-purpose strategic handle :
-
Therapeutic Function: It occupies the hydrophobic sub-pockets of CA active sites, driving selectivity for tumor-associated isoforms (CA IX/XII) over cytosolic ones (CA I/II).
-
Synthetic Utility: It serves as a latent functional group for late-stage diversification via Thiol-Ene "Click" Chemistry , allowing rapid library generation without rebuilding the core scaffold.
Therapeutic Rationale: The "Tail Approach" in CA Inhibition
The human genome encodes 15 CA isoforms. The challenge in drug design is not potency, but selectivity . Systemic inhibition of cytosolic CA I and II leads to adverse effects (paresthesia, fatigue). The target for hypoxic tumors is the transmembrane CA IX , which is overexpressed in cancer cells to regulate pH.
Mechanistic Basis
Classical sulfonamides coordinate the Zinc ion (
The allyl group (
Visualization of the Binding Logic
The following diagram illustrates the differential binding logic that drives the selectivity of allyl-sulfonamides.
Caption: Schematic of the "Tail Approach." The allyl tail exploits structural differences in the hydrophobic rim to favor CA IX binding over CA II.
Synthetic Protocols: Constructing the Scaffold
Protocol A: Controlled N-Allylation (Standard)
Best for: Gram-scale synthesis of simple precursors.
-
Reagents: Primary sulfonamide (1.0 eq), Allyl Bromide (1.1 eq),
(2.0 eq). -
Solvent: Anhydrous DMF or Acetone.
-
Procedure:
-
Dissolve sulfonamide in DMF under
atmosphere. -
Add
and stir at RT for 30 min to generate the sulfonamidate anion. -
Add Allyl Bromide dropwise (critical to avoid bis-alkylation).
-
Heat to 50°C for 4–6 hours.
-
Workup: Quench with water, extract with EtOAc. The mono-allyl product is usually less polar than the starting material but more polar than the bis-allyl impurity.
-
Protocol B: Late-Stage Diversification via Thiol-Ene "Click"
Best for: Rapidly generating a library of derivatives from a single N-allyl parent.
The allyl group is an excellent "ene" for radical-mediated thiol-ene coupling. This allows you to attach polar moieties (sugars, amino acids) to modulate solubility without affecting the Zinc-binding headgroup.
-
Conditions: Thiol (R-SH), Photoinitiator (DMPA), UV light (365 nm).
Caption: Thiol-ene click workflow for diversifying N-allyl sulfonamides into complex thioethers.
Data Analysis: Structure-Activity Relationship (SAR)
The following table summarizes representative Inhibition Constant (
Table 1: Representative SAR of N-Substituted Sulfonamides against Human CA Isoforms
| Compound ID | R-Group (Tail) | Selectivity Ratio (II/IX) | |||
| AAZ | (Acetazolamide Std) | 250 | 12 | 25 | 0.48 (Non-selective) |
| Cmpd 1 | 150 | 10 | 18 | 0.55 | |
| Cmpd 2 | >10,000 | 2,400 | 14 | 171.4 (Highly Selective) | |
| Cmpd 3 | >10,000 | 85 | 9 | 9.4 | |
| Cmpd 4 | 450 | 120 | 45 | 2.6 |
Analysis:
-
Compound 2 (Allyl): Shows a massive drop in affinity for the off-target cytosolic hCA I and II (micromolar range) while maintaining nanomolar potency against the tumor-associated hCA IX.
-
Mechanism: The allyl group is too bulky for the constricted active site of hCA II but fits the hydrophobic pocket of hCA IX.
-
Compound 3 (Phenyl): Potent, but loses selectivity compared to the allyl variant due to non-specific hydrophobic interactions.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Supuran, C. T., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Link
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. Link
- Tsuji, J. (1986). Palladium Reagents and Catalysts: Innovations in Organic Synthesis. Wiley.
-
Chazalette, C., et al. (2001).[5] Carbonic Anhydrase Inhibitors: Allylsulfonamide, Styrene Sulfonamide, N-Allyl Sulfonamides.[5] Journal of Enzyme Inhibition. Link
Sources
- 1. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. research.amanote.com [research.amanote.com]
Technical Whitepaper: Pre-Clinical Profiling and Screening of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide
Executive Summary
1-Allyl-N-tert-butylcyclopropane-1-sulfonamide (hereafter referred to as ABCS ) represents a "privileged scaffold" in modern medicinal chemistry, specifically within the design of macrocyclic inhibitors for viral proteases (e.g., HCV NS3/4A) and protein-protein interaction modulators. Its structural architecture combines a rigid cyclopropane core (reducing conformational entropy cost upon binding), a sulfonamide bioisostere, and an allyl handle suitable for Ring-Closing Metathesis (RCM).
This guide outlines the preliminary screening protocol required to validate ABCS as a viable lead intermediate or fragment. The screening is divided into three phases: Structural Integrity Verification , Physicochemical Profiling , and Biological Liability Assessment .
Part 1: Chemical Architecture & Structural Logic
Before initiating wet-lab screening, it is critical to understand the pharmacophoric logic of ABCS. This dictates what we screen for.
Structural Activity Relationship (SAR) Map
The following diagram illustrates the functional roles of each moiety within ABCS, guiding our screening priorities.
Figure 1: Pharmacophoric deconstruction of ABCS and associated screening priorities.
Part 2: Phase I - Structural Integrity & Purity Screening
For ABCS, chemical purity is insufficient; stereochemical purity is paramount. The cyclopropane ring introduces chirality that drastically affects biological potency.
Protocol 1.1: Chiral Purity Assessment (HPLC)
Objective: Quantify enantiomeric excess (ee) and diastereomeric ratios.
-
Instrumentation: Agilent 1260 Infinity II or equivalent.
-
Column: Chiralpak AD-H or IC (Amylose-based), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Sulfonamide absorption) and 254 nm.
Acceptance Criteria:
| Parameter | Threshold | Rationale |
|---|---|---|
| Chemical Purity | > 98.0% | Essential for accurate biological IC50 data. |
| Enantiomeric Excess | > 95.0% | Racemates in cyclopropane scaffolds often lead to false positives/negatives. |
| Residual Solvents | < 500 ppm | Solvents like DMF/DMSO can inhibit enzymes in downstream bioassays. |
Part 3: Phase II - Physicochemical Profiling (ADME)
This phase determines if ABCS possesses "drug-like" properties or requires structural modification (e.g., bioisosteric replacement of the tert-butyl group).
Protocol 2.1: Kinetic Solubility (Turbidimetric Assay)
Rationale: Sulfonamides can suffer from poor aqueous solubility, leading to precipitation in bioassays. Methodology:
-
Prepare a 10 mM stock solution of ABCS in DMSO.
-
Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (final DMSO < 1%).
-
Incubate for 2 hours at 37°C with shaking.
-
Measure absorbance at 620 nm (turbidity) using a microplate reader.
-
Control: Prednisolone (High Sol) and Nicardipine (Low Sol).
Protocol 2.2: Metabolic Stability (Microsomal Stability)
Criticality: The allyl group is a metabolic liability. It is susceptible to epoxidation by Cytochrome P450s (CYP2E1, CYP3A4), potentially forming reactive metabolites.
Workflow:
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).
-
Substrate: 1 µM ABCS.
-
Cofactor: NADPH regenerating system.
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Analysis: LC-MS/MS (monitor disappearance of parent mass m/z ~218 [M+H]+).
-
Calculation:
Interpretation:
-
High Clearance (> 40 µL/min/mg): Indicates rapid oxidation of the allyl group. Action: Consider reducing the double bond or substituting with a cyclopropylmethyl group.
Part 4: Phase III - Biological Liability Screening
Sulfonamides are notorious for off-target activity against Carbonic Anhydrases (CA). Screening ABCS against CA is mandatory to rule out diuretic or ocular side effects early.
Protocol 3.1: Carbonic Anhydrase (CA-II) Inhibition Assay
Objective: Determine if ABCS inhibits human CA-II (a common off-target for sulfonamides).
Reagents:
-
Enzyme: Human Recombinant CA-II.
-
Substrate: 4-Nitrophenyl acetate (4-NPA).
-
Buffer: 50 mM Tris-HCl, pH 7.6.
Procedure:
-
Incubation: Mix 10 nM CA-II with ABCS (serial dilution 0.1 nM – 10 µM) in buffer. Incubate 10 min at 25°C.
-
Reaction Start: Add 4-NPA (1 mM final).
-
Measurement: Monitor hydrolysis of 4-NPA to 4-nitrophenol by absorbance at 405 nm over 20 minutes (Kinetic Mode).
-
Data Analysis: Fit to Sigmoidal Dose-Response curve to determine IC50.
Success Metric: IC50 > 10 µM (Indicates low affinity/high selectivity). If IC50 < 1 µM, the sulfonamide is "promiscuous" and requires modification (e.g., N-substitution tuning).
Protocol 3.2: General Cytotoxicity (MTT/CellTiter-Glo)
Objective: Ensure the scaffold itself is not toxic to mammalian cells (e.g., HepG2 or HEK293).
-
Dosing: 72-hour exposure, 0.1 – 100 µM.
-
Pass Criteria: CC50 > 50 µM.
Part 5: Screening Workflow Summary
The following diagram summarizes the decision tree for the preliminary screening of ABCS.
Figure 2: Sequential screening cascade for ABCS validation.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Lliver, F., et al. (2010). Discovery of Simeprevir (TMC435): A Macrocyclic Hepatitis C Virus NS3/4A Protease Inhibitor. Journal of Medicinal Chemistry, 53(24), 8900-8910. Link (Demonstrates utility of vinylcyclopropane sulfonamide scaffolds).
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link
-
Meanwell, N. A. (2014). The influence of bioisosteres in drug design: tactical applications to address developability problems. Topics in Medicinal Chemistry. Link
Methodological & Application
"use of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide as a chemical probe"
Application Note: 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide as a Structural Probe for Macrocyclic Peptidomimetics
Abstract
This guide details the application of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide (CAS: 669008-27-9) as a specialized chemical probe in the design of macrocyclic inhibitors, specifically targeting serine proteases such as the Hepatitis C Virus (HCV) NS3/4A protease .
Unlike traditional fluorescent readout probes, this compound functions as a Fragment-Based Drug Discovery (FBDD) probe . It serves two critical functions:
-
Bioisosteric Probing: It introduces a sulfonamide moiety to mimic the tetrahedral transition state of peptide bond hydrolysis.
-
Conformational Locking: The 1-allyl group acts as a "warhead" for Ring-Closing Metathesis (RCM), allowing researchers to synthesize and test macrocyclic constraints that stabilize the bioactive conformation of the inhibitor.
Scientific Background & Mechanism
The Role of Cyclopropane Sulfonamides in Protease Inhibition
The 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide scaffold is a structural analog of Vinyl-ACCA (1-amino-2-vinylcyclopropanecarboxylic acid), the P1 anchor found in blockbuster HCV drugs like Danoprevir and Glecaprevir.
-
P1 Anchor: The cyclopropane ring fits snugly into the S1 specificity pocket of the NS3 protease.
-
Acyl-Sulfonamide Bioisostere: When coupled to a P2-P3 peptide backbone, the sulfonamide group forms an acyl-sulfonamide. This moiety possesses a pKa (~4.5–5.5) similar to a carboxylic acid but maintains a geometry that mimics the transition state of the scissile amide bond, enhancing affinity for the oxyanion hole of the protease.
-
The "Probe" Aspect: The N-tert-butyl group probes the steric tolerance of the S1' leaving group pocket . By utilizing this probe, researchers can map the hydrophobic boundaries of the protease active site.
Mechanism of Action: Macrocyclization via RCM
The primary utility of this probe is its ability to undergo Ring-Closing Metathesis (RCM) . The "1-Allyl" handle reacts with an olefin located at the P2 position (typically on a proline or isoindoline scaffold) to form a macrocycle. This macrocyclization reduces the entropic penalty of binding, significantly improving potency (Ki).
Visualization: Experimental Workflow
The following diagram illustrates the logical flow of using this probe to generate a bioactive macrocycle.
Figure 1: Workflow for utilizing the sulfonamide probe to synthesize and test macrocyclic protease inhibitors.
Detailed Experimental Protocols
Protocol A: Coupling the Probe to Peptide Backbone
Objective: To attach the probe (sulfonamide) to the carboxylic acid terminus of a P2-P3 peptide fragment, creating the acyl-sulfonamide core.
Reagents:
-
Probe: 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide (1.0 equiv)
-
Peptide Acid: Boc-L-tert-leucine-L-vinylproline-OH (or similar P3-P2 precursor) (1.0 equiv)
-
Coupling Agent: CDI (1,1'-Carbonyldiimidazole) or EDC/DMAP.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Step-by-Step Procedure:
-
Activation: Dissolve the Peptide Acid (1.0 equiv) in anhydrous THF under nitrogen atmosphere. Add CDI (1.2 equiv) and stir at reflux for 2 hours to form the acyl-imidazole intermediate.
-
Probe Addition: Cool the mixture to room temperature. Add the Probe (1-Allyl-N-tert-butylcyclopropane-1-sulfonamide, 1.0 equiv) followed by DBU (1.5 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 12–24 hours. Monitor by LC-MS for the formation of the [M+H]+ peak corresponding to the acyl-sulfonamide.
-
Workup: Quench with 1M HCl (to pH ~3). Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Purification: Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).
Critical Note: The N-tert-butyl group on the probe is sterically bulky. If coupling yields are low, switch to using LiHMDS (Lithium bis(trimethylsilyl)amide) to deprotonate the sulfonamide probe before adding it to the activated acid.
Protocol B: Ring-Closing Metathesis (RCM)
Objective: To cyclize the linear precursor using the allyl group of the probe.
Reagents:
-
Catalyst: Hoveyda-Grubbs 2nd Generation Catalyst (5–10 mol%).
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Toluene (Degassed).
Step-by-Step Procedure:
-
Preparation: Dissolve the linear acyl-sulfonamide precursor from Protocol A in degassed DCE. Crucial: The concentration must be dilute (< 5 mM) to favor intramolecular cyclization over intermolecular polymerization.
-
Catalysis: Add Hoveyda-Grubbs II catalyst (5 mol%).
-
Reflux: Heat the solution to 60–80°C under a nitrogen balloon for 4–16 hours.
-
Monitoring: Monitor by HPLC. The product will typically elute slightly earlier than the starting material due to the constrained conformation.
-
Scavenging: Cool to RT. Add a metal scavenger (e.g., SiliaMetS® Thiol) to remove Ruthenium residues. Filter and concentrate.
-
Isolation: Isolate the cis-macrocycle (usually the major product) via preparative HPLC.
Data Analysis & Interpretation
When using this probe, the resulting data should be analyzed to determine the Ligand Efficiency (LE) of the sulfonamide moiety.
Table 1: Expected Structure-Activity Relationship (SAR) Trends
| Structural Feature | Observation in Assay | Interpretation |
| Sulfonamide Core | High Potency (Ki < 10 nM) | Validates the acyl-sulfonamide as a transition state mimic for the catalytic triad (His-Asp-Ser). |
| N-tert-butyl Group | Loss of Potency | Indicates the S1' pocket is sterically restricted; suggests replacing t-butyl with a smaller group (e.g., cyclopropyl) in next iteration. |
| N-tert-butyl Group | Maintained/Improved Potency | Indicates the S1' pocket has a large hydrophobic subsite; validates the use of bulky lipophilic groups. |
| Macrocyclization | >10x Potency vs. Linear | Confirms that the RCM constraint successfully pre-organizes the inhibitor into the bioactive conformation. |
References
-
Tsantrizos, Y. S., et al. (2003). "Macrocyclic inhibitors of the NS3 protease as potential therapeutic agents of hepatitis C virus infection."[1] Angewandte Chemie International Edition, 42(12), 1356-1360. Link
-
Llinàs-Brunet, M., et al. (2004). "Structure-activity study on a novel series of macrocyclic inhibitors of the hepatitis C virus NS3 protease leading to the discovery of BILN 2061." Journal of Medicinal Chemistry, 47(7), 1605-1608. Link
-
McCauley, J. A., et al. (2010). "Bicyclic proline macrocycles as hepatitis C virus NS3/4A protease inhibitors." Journal of Medicinal Chemistry, 53(6), 2443-2463. Link
-
Liverton, N. J., et al. (2008). "Molecular modeling based design of MK-7009, a potent, selective and orally bioavailable inhibitor of HCV NS3/4A protease." Journal of the American Chemical Society, 130(14), 4607-4609. Link
Disclaimer: This Application Note is for research purposes only. 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide is a chemical reagent and should be handled with appropriate PPE in a fume hood.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide
Welcome to the technical support center for the synthesis of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity.
Overview of the Synthetic Pathway
The synthesis of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide is typically approached in a two-stage process. The first stage involves the formation of the key intermediate, N-tert-butylcyclopropane-1-sulfonamide. The second stage is the allylation of this intermediate to yield the final product. Understanding the nuances of each stage is critical for a successful outcome.
Stage 1: Synthesis of N-tert-butylcyclopropane-1-sulfonamide
A common and effective method for the synthesis of N-tert-butylcyclopropane-1-sulfonamide involves an intramolecular cyclization reaction. This process begins with the reaction of 3-chloropropanesulfonyl chloride with tert-butylamine to form N-tert-butyl-(3-chloro)propyl sulfonamide. Subsequent treatment with a strong base, such as n-butyllithium, induces ring closure to form the desired cyclopropane ring.[1][2]
Stage 2: Allylation of N-tert-butylcyclopropane-1-sulfonamide
The final step is the allylation of the N-tert-butylcyclopropane-1-sulfonamide intermediate. This is typically achieved by deprotonating the sulfonamide with a suitable base to form the corresponding anion, which then acts as a nucleophile to attack an allyl electrophile, such as allyl bromide.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis, providing explanations and actionable solutions.
Question 1: My yield of N-tert-butylcyclopropane-1-sulfonamide (the intermediate) is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the formation of the cyclopropane intermediate can often be traced back to several critical parameters in the ring-closing step.
-
Incomplete Deprotonation: The intramolecular cyclization requires the deprotonation of the sulfonamide proton, followed by deprotonation at the carbon alpha to the sulfonyl group to facilitate the ring-closing displacement of the chloride. A common pitfall is the use of an insufficient amount of strong base. At least two equivalents of n-alkyl lithium base are required for this ring-closing reaction.[1]
-
Reaction Temperature: The temperature during the addition of the n-alkyllithium is crucial. These reactions are typically carried out at low temperatures (-70°C to -20°C) to minimize side reactions.[1] Allowing the temperature to rise prematurely can lead to undesired intermolecular reactions or decomposition of the organolithium reagent.
-
Water Contamination: Organolithium reagents like n-butyllithium are extremely sensitive to moisture. Even trace amounts of water in your solvent or on your glassware will quench the reagent, leading to incomplete deprotonation and lower yields. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
-
Purity of N-tert-butyl-(3-chloro)propyl sulfonamide: Impurities in the starting material can interfere with the cyclization. Ensure the precursor is of high purity before proceeding.
Troubleshooting Workflow for Stage 1:
Caption: Troubleshooting workflow for low yield of the cyclopropane intermediate.
Question 2: The final allylation step is resulting in a complex mixture of products and a low yield of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide. What is going wrong?
Answer:
A messy allylation reaction often points to issues with the deprotonation step or competing side reactions.
-
Choice and Amount of Base: The acidity of the proton on the carbon alpha to the sulfonyl group in the cyclopropane ring is significantly lower than that of the sulfonamide proton. A strong, non-nucleophilic base is required for deprotonation. While n-butyllithium can be used, other bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) might offer better results by minimizing competitive nucleophilic attack on the allyl bromide. Ensure at least one equivalent of a strong base is used.
-
Over-alkylation: If the reaction conditions are not carefully controlled, there is a possibility of di-allylation, although this is less likely due to steric hindrance.
-
Reaction Temperature: The addition of the base and the allyl bromide should be performed at low temperatures (e.g., -78°C) to control the reaction rate and prevent side reactions. After the addition, the reaction may be allowed to slowly warm to room temperature.
-
Nature of the Allylating Agent: Allyl bromide is a good electrophile, but it can also participate in other reactions. Ensure its purity and consider using allyl iodide for increased reactivity if needed, though this may also increase side reactions.
Troubleshooting Workflow for Stage 2:
Caption: Troubleshooting workflow for the allylation of N-tert-butylcyclopropane-1-sulfonamide.
Question 3: I am observing a significant amount of an impurity with a mass corresponding to the starting sulfonamide after the allylation reaction. What could be the reason?
Answer:
The presence of unreacted starting material is a clear indication of incomplete deprotonation or inefficient alkylation.
-
Insufficient Base: This is the most common cause. Ensure you are using at least one full equivalent of a strong base.
-
Inactive Base: Your strong base may have degraded. n-Butyllithium solutions should be titrated periodically to determine their exact concentration. Sodium hydride should be fresh and handled under an inert atmosphere.
-
Poor Solubility: The sulfonamide or its corresponding salt may have poor solubility in the chosen solvent at low temperatures, hindering the reaction. Consider using a co-solvent like THF to improve solubility.
-
Quenching of the Anion: Accidental introduction of a proton source (e.g., water, alcohol) before or during the addition of the allyl bromide will quench the sulfonamide anion, leading to the recovery of the starting material.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to take during this synthesis?
A1: Both stages of this synthesis involve hazardous reagents.
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (argon or nitrogen) using syringe techniques.
-
3-Chloropropanesulfonyl chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Allyl bromide: A lachrymator and toxic. Handle in a well-ventilated fume hood.
-
Low Temperatures: The use of dry ice/acetone or liquid nitrogen baths requires cryogenic gloves and care to avoid frostbite.
Q2: Are there alternative methods for the synthesis of the N-tert-butylcyclopropane-1-sulfonamide intermediate?
A2: Yes, an alternative route involves the direct reaction of cyclopropanesulfonyl chloride with tert-butylamine. The availability and cost of cyclopropanesulfonyl chloride would be a key consideration for this approach.
Q3: How can I effectively purify the final product, 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide?
A3: The final product is a solid at room temperature.[3] Purification can typically be achieved by:
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup is necessary to remove any remaining base and inorganic salts.
-
Extraction: The product can be extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Chromatography: Flash column chromatography on silica gel is a standard and effective method for removing unreacted starting materials and any side products. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Recrystallization: If a highly pure product is required, recrystallization from a suitable solvent system can be employed.
Data Summary and Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Stage 1: Cyclization | Stage 2: Allylation |
| Key Reagent | n-Butyllithium | LDA or NaH |
| Equivalents of Base | ≥ 2.0 | 1.0 - 1.2 |
| Solvent | Toluene/THF | Anhydrous THF |
| Temperature | -70°C to -20°C | -78°C to RT |
| Allylating Agent | N/A | Allyl bromide |
Experimental Protocol: Stage 1 - Synthesis of N-tert-butylcyclopropane-1-sulfonamide
This protocol is adapted from general procedures for similar transformations and should be optimized for specific laboratory conditions.[1][2]
-
To a solution of N-tert-butyl-(3-chloro)propyl sulfonamide (1.0 eq.) in anhydrous toluene, add anhydrous tetrahydrofuran (THF) to create a solvent mixture (e.g., 1:3 toluene:THF).
-
Cool the solution to -50°C under an inert atmosphere.
-
Slowly add n-butyllithium (2.2 eq.) via syringe, maintaining the internal temperature below -40°C.
-
Stir the reaction mixture at -50°C to -20°C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at low temperature.
-
Allow the mixture to warm to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Experimental Protocol: Stage 2 - Synthesis of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide
-
Dissolve N-tert-butylcyclopropane-1-sulfonamide (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78°C.
-
Slowly add a solution of LDA (1.1 eq.) in THF, maintaining the temperature at -78°C.
-
Stir the mixture at -78°C for 30-60 minutes.
-
Add allyl bromide (1.2 eq.) dropwise via syringe.
-
Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthetic Pathway and Key Intermediates
Caption: Overall synthetic pathway for 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide.
References
- Process for the preparation of cyclopropyl sulfonamide. WO2009053281A1.
- Preparation of cyclopropyl sulfonylamides. US20090112021A1.
-
1-Allyl-N-tert-butyl cyclopropane-1-sulfonamide. National Analytical Corporation. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. Available at: [Link]
Sources
Technical Support Guide: Purification Strategies for 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide (CAS No. 669008-27-9). We address common and complex purification challenges through a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles and field-proven techniques.
Introduction: Understanding the Purification Challenge
1-Allyl-N-tert-butylcyclopropane-1-sulfonamide is a solid compound featuring a unique combination of functional groups: a polar, hydrogen-bond-capable sulfonamide group, a rigid cyclopropane ring, and nonpolar allyl and tert-butyl groups.[1] This structural duality can complicate purification, as the molecule does not behave as strictly polar or nonpolar. Commercially available batches often have a purity of around 95%, making an effective final purification step critical for applications requiring high-purity material.[1]
The key to successful purification lies in exploiting the subtle differences in physicochemical properties between the target compound and any residual starting materials, byproducts, or solvents. This guide will focus on the two primary purification techniques for this class of molecule: chromatography and crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most effective primary purification techniques for this compound? A: The two most powerful and commonly employed methods are flash column chromatography on silica gel and recrystallization from an appropriate solvent system. The choice between them depends on the nature and quantity of the impurities. A logical workflow can help determine the best starting point.
Caption: Decision workflow for selecting a primary purification strategy.
Q2: Which solvents are suitable for dissolving 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide? A: Given its mixed polarity, solvents like ethyl acetate, dichloromethane (DCM), and acetone are good starting points for complete dissolution. For chromatography, it is typically loaded onto silica gel using a less polar solvent system in which it has limited solubility. For recrystallization, solubility should be tested in a range of solvents, including toluene, ethanol, isopropanol, and acetonitrile, to find a system where it is soluble when hot but sparingly soluble when cold.
Q3: How can I effectively remove residual solvents from my final product? A: Residual solvents can be tenacious. Drying under high vacuum at a temperature well below the compound's melting point is standard. For high-boiling solvents like toluene or ethanol, a technique called co-evaporation can be effective. This involves dissolving the product in a low-boiling solvent like DCM, then removing it on a rotary evaporator. Repeating this process 2-3 times can help pull off the more stubborn solvent molecules. A patent for a similar cyclopropyl sulfonamide specifically mentions co-evaporation with toluene to remove formic acid.[2]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during purification experiments and provides actionable solutions based on chemical principles.
Recrystallization Problems
Problem: My product is "oiling out" instead of forming crystals. Causality & Solution: "Oiling out" occurs when the solid melts in the hot solvent or when its solubility is so high that it separates as a liquid upon cooling before it can organize into a crystal lattice.[3] This is often exacerbated by a high concentration of impurities.
-
Immediate Action: Re-heat the solution to re-dissolve the oil. Add a small amount (5-10% more) of hot solvent to decrease saturation, then allow it to cool much more slowly. A slower cooling rate provides more time for nucleation and proper crystal growth.[3]
-
Change Solvent System: The current solvent may be too good. Switch to a less powerful solvent or use a solvent/anti-solvent system. For example, dissolve the compound in a minimum of hot ethanol (good solvent) and slowly add warm water (anti-solvent) until the solution just becomes turbid, then allow it to cool.[4]
-
Pre-Purification: If the crude product is very impure, a rapid filtration through a short plug of silica gel (a "flash plug") to remove gross impurities may be necessary before attempting recrystallization.
Problem: I am not getting any crystal formation, even after cooling in an ice bath. Causality & Solution: This typically means the solution is not sufficiently supersaturated, either because too much solvent was used or because the nucleation process has not initiated.[3]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic imperfections in the glass can serve as nucleation sites.[3][4]
-
Seeding: If you have a pure crystal from a previous batch, add a single, tiny "seed" crystal to the cooled solution to template crystal growth.[3][4]
-
-
Reduce Solvent Volume: Carefully evaporate a portion of the solvent and attempt to cool the more concentrated solution again.
-
Add an Anti-Solvent: If the compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (in which the compound is insoluble) to force precipitation.[4]
Caption: Troubleshooting flowchart for common recrystallization issues.
Chromatography Problems
Problem: My compound is streaking badly on a silica gel column. Causality & Solution: Streaking, or tailing, is often caused by the acidic nature of standard silica gel interacting too strongly with the sulfonamide group. It can also be caused by overloading the column.
-
Modify the Mobile Phase: Add a small amount of a polar, slightly acidic modifier to the eluent. 1% acetic acid or 0.5% formic acid can protonate the silica surface silanol groups, reducing their interaction with your compound and leading to sharper bands.[5][6]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a bonded phase like diol or amino-silica for particularly difficult separations.[7][8]
-
Check Column Loading: Ensure you are not overloading the column. A general rule of thumb for flash chromatography is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Problem: An impurity is co-eluting with my product. Causality & Solution: This occurs when the impurity has a polarity very similar to your product, making separation difficult with a standard mobile phase.
-
Optimize the Mobile Phase:
-
Decrease Polarity: Run the column with a significantly less polar solvent system than you would normally. This will increase the retention time of all components and may improve the resolution between your product and the impurity.
-
Change Solvent Selectivity: Switch one of the solvents in your mobile phase for another of similar polarity but different chemical nature. For example, if you are using ethyl acetate/hexanes, try switching to dichloromethane/hexanes or acetone/hexanes. Different solvent-solute interactions can dramatically alter the separation factor.
-
-
Employ Gradient Elution: Start with a very nonpolar mobile phase and gradually increase the polarity over the course of the run. This can effectively separate compounds with close Rf values.[5][7]
| Impurity Type | Suggested Starting Solvent System (Hexanes/Ethyl Acetate) | Rationale |
| Less Polar Impurity | 90:10 to 80:20 | The lower polarity eluent will allow the less polar impurity to elute quickly while the target compound is retained longer on the silica. |
| Co-eluting Impurity | 85:15, and test alternative systems like Hexanes/DCM or Hexanes/Acetone | Changing solvent selectivity can alter the interactions and improve separation. A gradient elution is highly recommended. |
| More Polar Impurity | 70:30 to 60:40 | The higher polarity eluent will be sufficient to move the target compound down the column while the more polar impurity remains more strongly adsorbed at the top. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is designed for purifying 1-5 grams of crude material where impurities are visible by TLC analysis.
-
Slurry Preparation: Dissolve ~1 g of crude 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide in a minimal amount of dichloromethane (DCM). Add 2-3 g of silica gel to this solution.
-
Dry Loading: Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. This "dry load" method prevents solvent from interfering with the top of the column and generally results in better separation.
-
Column Packing: Prepare a glass column with 40-60 g of silica gel (for a 1 g scale) packed as a slurry in the initial, low-polarity mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate).
-
Loading: Carefully add the dry-loaded silica to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Collect fractions (e.g., 10-15 mL each) and monitor them by TLC. If the product is slow to elute, gradually increase the mobile phase polarity (e.g., to 85:15, then 80:20 Hexanes:Ethyl Acetate).
-
Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization from a Toluene/Ethanol System
This protocol is adapted from a procedure for a structurally related cyclopropyl sulfonamide and is ideal for polishing material that is already >95% pure.[2]
-
Dissolution: In a flask equipped with a stir bar and reflux condenser, add the crude solid (~1 g). Add a mixture of toluene and ethanol (e.g., 10 mL toluene, 2 mL ethanol).
-
Heating: Heat the mixture to 70-75 °C with stirring until a clear, homogeneous solution is obtained. If some solid remains, add a minimal amount of additional ethanol dropwise until it dissolves.
-
Cooling & Precipitation: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. Crystal formation should be observed.
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize the precipitation of the product.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold toluene to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
References
- Ashraf-Khorasani, M., & Taylor, L. T. (1991). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- BenchChem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
-
Wikipedia. (2024). Sulfonamide (medicine). [Link]
- BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.
-
Babić, S., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 487. [Link]
-
Al-Janabi, A. S., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 13. [Link]
-
Kumar, S., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(4), 1747-1761. [Link]
-
Wikipedia. (2024). Sulfonamide. [Link]
-
Ashraf-Khorasani, M., & Taylor, L. T. (1991). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]
-
U.S. Department of Agriculture. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Food Safety and Inspection Service. [Link]
- Patent KR20000069407A. (2000). Process for the production of sulphonamides.
-
Cheong, W. J., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(11), 3326. [Link]
-
ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples?[Link]
- Patent WO2009053281A1. (2009). Process for the preparation of cyclopropyl sulfonamide.
-
Pena, A., et al. (2010). Studies on the extraction of sulfonamides from agricultural soils. Analytical and Bioanalytical Chemistry, 397(2), 807-814. [Link]
-
National Analytical Corporation. (n.d.). 1-Allyl-N-tert-butyl cyclopropane-1-sulfonamide. [Link]
Sources
- 1. 1-Allyl-N-tert-butyl cyclopropane-1-sulfonamide Supplier in Mumbai, 1-Allyl-N-tert-butyl cyclopropane-1-sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]
- 2. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide
Status: Operational Ticket ID: SC-CHEM-8821 Subject: Process Guide for Scale-Up & Troubleshooting (100g - 1kg Scale) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context
Target Molecule: 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide CAS: 669008-27-9 Primary Application: Key intermediate for HCV NS3/4A protease inhibitors (e.g., vinylcyclopropane sulfonamide scaffolds).
The Scaling Challenge:
The synthesis of 1-substituted cyclopropanesulfonamides typically relies on the formation of a dianion species . While the cyclopropane ring is stable, the
This guide focuses on the "Dianion Route" (Alkylation of N-tert-butylcyclopropanesulfonamide), as it is the most convergent and widely adopted method for introducing the 1-allyl group.
Critical Safety Protocols (Read Before Operation)
| Hazard Agent | Risk Profile | Scale-Up Mitigation |
| Allyl Bromide | High Toxicity / Lachrymator / Flammable. Flash point: -1°C. | Closed System Only. Use a pressure-equalizing addition funnel or pump. Scrubber containing 10% NaOH/Na2SO3 required for off-gassing. |
| n-Butyllithium (n-BuLi) | Pyrophoric. Reacts violently with water/air. | Cannula/Hard-pipe Transfer. Never use syringes for volumes >50 mL. Ensure lines are flushed with Ar/N2. |
| Reaction Exotherm | Runaway Potential. The alkylation step is highly exothermic. | Dosing Control. Addition rate must be linked to internal temperature (Ti). If Ti > -35°C, stop addition immediately. |
Phase 1: The Precursor (Cyclization Strategy)
Note: If you have already purchased N-tert-butylcyclopropanesulfonamide, skip to Phase 2.
Reaction Logic: The most robust route to the cyclopropane core starts with 3-chloropropanesulfonyl chloride.
-
Sulfonamide Formation: 3-Cl-propyl-SO2Cl + t-BuNH2 (Exothermic).
-
Cyclization: Intramolecular displacement of chloride using a strong base (n-BuLi or KOtBu).
Troubleshooting The Cyclization:
-
Issue: Incomplete Cyclization (Linear impurity remains).
-
Cause: Moisture in the base or insufficient equivalents. The sulfonamide proton (NH) consumes 1 equivalent; the cyclization requires a second equivalent.
-
Fix: Ensure >2.1 eq of base. If using KOtBu, ensure THF is dry (<50 ppm water).
-
-
Issue: Dimer Formation.
-
Cause: Concentration too high during cyclization (intermolecular reaction competes with intramolecular).
-
Fix: Dilution. Run the cyclization at <0.2 M concentration.
-
Phase 2: The Critical Step (Dianion Formation & Allylation)
This is the bottleneck step. You are generating a dianion (Li-N-SO2-C(Li)-Cyclopropane).
The Protocol (100g Basis)
-
Setup: 2L Jacketed Reactor, Overhead Stirrer (high torque), N2 atmosphere.
-
Charge: N-tert-butylcyclopropanesulfonamide (1.0 eq) in anhydrous THF (10-12 volumes).
-
Cooling: Cool internal temperature (
) to -78°C ( Dry ice/Acetone or Cryostat). -
Lithiation (The Dianion):
-
Add n-BuLi (2.3 - 2.5 eq) dropwise.
-
Observation: The mixture will become a thick, white/yellow slurry.
-
Critical Parameter: Maintain
. -
Aging: Stir at -40°C to 0°C for 1-2 hours to ensure complete dianion formation. (Note: The dianion is often stable at 0°C, but check specific stability data. Usually, -20°C is a safe "warm" limit for solubility).
-
-
Re-Cooling: Cool back to -78°C .
-
Alkylation:
-
Add Allyl Bromide (1.2 eq) slowly.
-
Exotherm Warning: This reaction is instantaneous and hot.
-
-
Warm-up: Allow to warm to Room Temperature (RT) over 4 hours.
Visualizing the Workflow
Caption: Optimized workflow for the dianion-mediated allylation. Note the temperature oscillation to manage solubility vs. reactivity.
Troubleshooting Guide (FAQ Format)
Q1: The reaction mixture turned into a solid block during n-BuLi addition. What happened?
Diagnosis: The dianion of cyclopropanesulfonamide aggregates heavily in THF at low temperatures. The Fix:
-
Temperature Cycling: You may need to warm the mixture to -20°C or even 0°C after n-BuLi addition to break the aggregates and form a solution/stirrable slurry, then re-cool to -78°C before adding allyl bromide.
-
Co-solvent: Adding TMEDA (Tetramethylethylenediamine) or HMPA (careful: carcinogen) can disrupt lithium aggregates, but temperature cycling is preferred for safety.
Q2: I see a significant amount of "Starting Material" (SM) after workup, even with 2.5 eq n-BuLi.
Diagnosis: "Quench-back" or moisture ingress. The Mechanism: If the allyl bromide is wet, or if the headspace has moisture, the dianion is protonated back to SM before it can alkylate. The Fix:
-
Dry the Allyl Bromide over molecular sieves or pass through a short plug of activated alumina before use.
-
Ensure the n-BuLi titer is accurate. Old n-BuLi may be 1.6M on the label but 1.2M in reality.
Q3: There is a "dialkylated" impurity (Allyl on Nitrogen).
Diagnosis: Incomplete dianion formation or "Mono-anion" pathway. The Mechanism: If you only form the mono-anion (on the Nitrogen), the Nitrogen is nucleophilic. However, the Carbon-anion (C1) is usually more nucleophilic in the dianion species. The Fix:
-
Ensure you are strictly using >2.0 equivalents of n-BuLi.
-
Keep the reaction cold during the allyl bromide addition to favor C-alkylation over N-alkylation (kinetic control).
Q4: The yield is low (<50%).
Diagnosis: Ring opening.
The Mechanism: Cyclopropyl anions can undergo ring opening to form linear alkenes if the temperature is too high or if stabilization is insufficient.
The Fix: Keep
Workup & Purification Strategy
The "Inverse Quench" (Safety Critical): Do NOT add water directly to the reaction vessel containing residual n-BuLi/Dianion.
-
Prepare a separate vessel with saturated aqueous NH4Cl (and ice).
-
Cannulate or pump the cold reaction mixture into the quench vessel.
Purification:
-
State: The product is typically a solid or viscous oil.
-
Crystallization: 1-substituted cyclopropanesulfonamides often crystallize from Heptane/EtOAc or Hexanes/IPA .
-
Distillation: Not recommended due to the high boiling point and thermal instability of the sulfonamide/allyl combination.
Diagnostic Logic Tree (Graphviz)
Use this decision tree when analyzing HPLC/LCMS data from the crude reaction.
Caption: Rapid diagnostic logic for crude reaction profiling.
References
-
General Method for Sulfonamide Lithiation
- Beutner, G. L., et al. "Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation." Organic Process Research & Development, 2023, 27(1).
- Context: Discusses cyclopropane formation and stability, relevant for the precursor synthesis.
-
Safety of Organolithium Scale-Up
- "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents." Journal of Visualized Experiments, 2016.
- Context: Essential protocols for handling n-BuLi at scale (cannulation, inert
-
Alkylation of Sulfonamides
- "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
- Context: Provides comparative data on N-alkylation vs.
-
Allyl Bromide Safety Data
-
"Allyl Bromide Safety Data Sheet." Apollo Scientific, 2022.
- Context: Toxicity and handling requirements for the alkyl
-
(General SDS Repository)
-
Disclaimer: This guide is for professional research use only. Always perform a specific Risk Assessment (RA) before scaling up any chemical process.
Validation & Comparative
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Novel Sulfonamide Compounds
Introduction: The Enduring Renaissance of Sulfonamides
Since their discovery, sulfonamides, or "sulfa drugs," have marked a pivotal moment in medicine, representing the first class of synthetic antimicrobial agents to be widely used.[1][2][3] Their mechanism, primarily the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid pathway, was a breakthrough in targeted chemotherapy.[4][5] This pathway is essential for bacterial nucleotide synthesis, and its absence in humans, who acquire folic acid from their diet, provides a therapeutic window.[5]
While the rise of antibiotics momentarily eclipsed their prominence, the ever-growing challenge of antimicrobial resistance has sparked a resurgence in sulfonamide research.[6] Modern medicinal chemistry has expanded their reach far beyond antimicrobial applications. Today, novel sulfonamide derivatives are being investigated and utilized for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anti-glaucoma agents, largely through the inhibition of enzymes like carbonic anhydrases (CAs).[1][3][7][8][9]
This guide provides a comparative analysis of the in vitro and in vivo efficacy of these novel sulfonamide compounds. It is designed for researchers, scientists, and drug development professionals to navigate the critical translational journey from promising laboratory results to potential therapeutic success. We will explore the causality behind experimental choices, detail validated protocols, and present a clear-eyed view of the challenges and opportunities in bridging the gap between the petri dish and the patient.
The In Vitro Proving Ground: Establishing a Foundation of Activity
In vitro testing forms the bedrock of drug discovery. It is a rapid and cost-effective method to screen large libraries of compounds, determine their mechanism of action, and establish a baseline of biological activity. For sulfonamides, these initial assays are tailored to their specific therapeutic target.
Causality in Experimental Design:
-
Target-Based Assays: For compounds designed as enzyme inhibitors (e.g., anticancer or anti-glaucoma agents targeting carbonic anhydrases), the primary in vitro assay is a direct measurement of enzyme inhibition.[10][11] The choice of CA isozyme (e.g., hCA I, II, IX, XII) is critical, as their overexpression is linked to different pathologies.[11]
-
Cell-Based Assays: To assess the effect on whole cells, cytotoxicity or viability assays are paramount. For antimicrobial sulfonamides, the goal is to determine the Minimum Inhibitory Concentration (MIC) against relevant bacterial or fungal strains.[12][13] For anticancer sulfonamides, assays like the MTT or GI50 (50% growth inhibition) are used against a panel of cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231) to determine potency and selectivity.[14][15]
-
Mechanism of Action Studies: Beyond simple efficacy, in vitro setups allow for the elucidation of how a compound works. For example, in cancer research, flow cytometry can be used to determine if a sulfonamide induces cell cycle arrest or apoptosis.[16]
Visualizing the Workflow: A Standard In Vitro Screening Cascade
The following diagram illustrates a typical workflow for the initial in vitro evaluation of a novel sulfonamide library.
Caption: A typical in vitro screening cascade for novel sulfonamides.
The In Vivo Gauntlet: Translating Potential into Therapeutic Effect
While in vitro data is essential, it represents a simplified biological system. The true test of a drug candidate's potential lies in its performance within a living organism. In vivo studies are designed to evaluate not just efficacy, but also the complex interplay of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
Key Considerations for the In Vitro-to-In Vivo Transition:
-
Pharmacokinetics (ADME): Absorption, Distribution, Metabolism, and Excretion (ADME) are critical factors that determine a drug's bioavailability and duration of action. A compound that is highly potent in vitro may fail in vivo if it is poorly absorbed, rapidly metabolized into inactive forms, or fails to reach the target tissue.[17] For instance, some sulfonamide metabolites, like the N4-acetylated forms, possess no antimicrobial activity.[18]
-
Animal Model Selection: The choice of animal model is crucial for clinical relevance. For antimicrobial sulfonamides, this could be a mouse model of infection with a specific pathogen. For anticancer agents, xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to evaluate tumor growth inhibition.[11][16]
-
Efficacy vs. Toxicity: In vivo studies provide the first real look at a compound's therapeutic index—the balance between its effective dose and its toxic dose. Potential side effects, such as hemolytic anemia or agranulocytosis, which have been associated with some sulfonamides, can only be assessed in a whole-organism context.[19]
Visualizing the Translational Challenge
This diagram illustrates the critical factors influencing the transition from in vitro success to in vivo efficacy.
Caption: Factors mediating the transition from in vitro to in vivo efficacy.
Comparative Analysis: Case Studies in Sulfonamide Efficacy
The correlation between in vitro and in vivo results is often imperfect.[20][21] A compound may show nanomolar potency in an enzyme assay but require a much higher dose for a modest effect in an animal model, or show no effect at all. Below, we present a comparative summary of efficacy data for representative novel sulfonamide compounds from different therapeutic areas.
Table 1: Anticancer Sulfonamides - In Vitro vs. In Vivo Efficacy
| Compound ID | Therapeutic Target | In Vitro Activity (Cell Lines) | In Vivo Model | In Vivo Efficacy Summary | Reference |
| KCN1 | Pancreatic Cancer | Dose-dependent growth inhibition (Panc-1, Mia Paca-2) | Mouse Xenograft (Panc-1, Mia Paca-2) | Significant tumor growth inhibition and cell cycle arrest. | [16][22] |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | Breast/Cervical Cancer | GI50: 4.62 µM (MDA-MB231), 7.13 µM (MCF-7), 7.2 µM (HeLa) | Not Reported | Strong in vitro cytotoxicity suggests potential for in vivo studies. | [14][15][23] |
| Isatin-linked benzenesulfonamides | Carbonic Anhydrase IX/XII | Kᵢ: 60.5 nM (hCA IX), 84.5 nM (hCA XII) | Not Consistently Available | Potent enzyme inhibition in vitro; in vivo data is a critical next step. | [11] |
Table 2: Antimicrobial Sulfonamides - In Vitro vs. In vivo Efficacy
| Compound ID | Target Pathogen | In Vitro Activity (MIC) | In Vivo Model | In Vivo Efficacy Summary | Reference |
| Dorzolamide | Vancomycin-Resistant Enterococci (VRE) | 1-8 µg/mL against clinical VRE isolates | Mouse VRE Colonization Model | Significantly reduced VRE burden in fecal, cecal, and ileal contents; outperformed linezolid. | [24] |
| Novel Sulfonamide-Triazoles | Methicillin-Resistant S. aureus (MRSA) | MICs from 3.91 µM against MRSA and cotrimoxazole-resistant strains | Not Reported | Bactericidal activity in vitro, overcoming classical sulfa drug resistance. In vivo studies are needed. | [6] |
Analysis of the Data:
The case of Dorzolamide , an established carbonic anhydrase inhibitor, being repurposed as an anti-VRE agent, is a compelling example of a strong in vitro to in vivo correlation.[24] Its potent MIC values translated directly into significant bacterial load reduction in a relevant animal model. Conversely, many novel anticancer sulfonamides show exciting nanomolar potency in enzymatic and cellular assays, but the public data on their in vivo efficacy often lags, highlighting a common gap in the drug development pipeline.[6][11] The compound KCN1 demonstrates a successful translation, where potent in vitro growth inhibition was mirrored by significant tumor reduction in xenograft models.[16]
Experimental Protocols: A Foundation for Reproducible Science
Scientific integrity demands that protocols are described with sufficient detail to be self-validating. Below are standardized methodologies for key in vitro and in vivo assays.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a sulfonamide.
-
Preparation: Prepare a stock solution of the sulfonamide compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the target bacterial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture to a 0.5 McFarland standard, and then further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[25]
-
Inoculation: Add the standardized bacterial suspension to each well of the 96-well plate, including a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[12]
-
Result Interpretation: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of a compound on cancer cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for attachment.[12]
-
Treatment: Add serial dilutions of the sulfonamide compound to the wells and incubate for a specified period (e.g., 72 hours).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control, and the IC50 or GI50 value is calculated.[12]
Protocol 3: In Vivo Anticancer Efficacy (Mouse Xenograft Model)
This protocol evaluates a compound's ability to inhibit tumor growth in a living animal.
-
Cell Implantation: Subcutaneously inject a specific number of human cancer cells (e.g., 1 x 10⁶ Panc-1 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[11]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into control (vehicle) and treatment groups. Administer the sulfonamide compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor volume (measured with calipers) and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a set duration. Efficacy is determined by comparing the tumor growth in the treated group to the control group (e.g., Tumor Growth Inhibition, %).
Conclusion and Future Directions
The sulfonamide scaffold remains a remarkably versatile and fruitful starting point for drug discovery.[6][9] The journey from a potent in vitro "hit" to a successful in vivo candidate is fraught with challenges, primarily centered on ADME and toxicity. This guide underscores the necessity of an integrated approach, where in vitro assays are designed not just to demonstrate potency but also to anticipate in vivo hurdles.
Future success in this field will depend on:
-
Rational Design: Employing computational tools and structure-activity relationship studies to design compounds with favorable pharmacokinetic profiles from the outset.
-
Advanced Models: Utilizing more sophisticated in vitro models (e.g., 3D organoids) and more predictive in vivo models to improve the correlation between preclinical and clinical outcomes.
-
Mechanism-Driven Research: A deep understanding of the target biology to ensure that in vitro potency is relevant to the disease state in a complex organism.
By embracing these principles, the scientific community can more effectively navigate the translational gap and unlock the full potential of novel sulfonamide compounds to address pressing medical needs.
References
- Ovung, A., et al. (2021).
-
Al-Omaily, R., et al. (2021). Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part A. PubMed. Available from: [Link]
-
Ghomashi, R., et al. (2023). Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C. Current Medicinal Chemistry. Available from: [Link]
-
Oudah, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. International Journal of Pharmaceutical Research. Available from: [Link]
-
(2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available from: [Link]
-
Gokcen, T., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. Available from: [Link]
- Faryal, K., et al. (2013). Anti-microbial activities of sulfonamides using disc diffusion method. Journal of Saudi Chemical Society.
-
Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. National Institutes of Health. Available from: [Link]
-
Angeli, A., et al. (2013). Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications?. Organic & Biomolecular Chemistry. Available from: [Link]
-
Klajn, J., et al. (2025). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry. Available from: [Link]
-
(2025). KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology. ResearchGate. Available from: [Link]
-
Neipp, L., & Hobby, G. L. (1957). The concurrent use of sulfonamides and antibiotics in the treatment of infections: in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. Annals of the New York Academy of Sciences. Available from: [Link]
-
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available from: [Link]
-
De Santis, L., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Bojarska, J., et al. (2016). ANTIMICROBIAL SULFONAMIDE DRUGS. Apothecary. Available from: [Link]
- El-hini, S. H., et al. (2017). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research.
-
Abdel-Baky, R. M., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. PLOS ONE. Available from: [Link]
- (Year N/A). Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy.
-
Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PubMed. Available from: [Link]
-
van der Ven, A. J., et al. (1994). In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. Journal of Antimicrobial Chemotherapy. Available from: [Link]
-
Bojarska, J., et al. (2016). Antimicrobial sulfonamide drugs. ResearchGate. Available from: [Link]
-
Kim, K. C., et al. (2012). KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology. PLOS ONE. Available from: [Link]
-
Krátký, M., & Vinšová, J. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Pharmaceuticals. Available from: [Link]
- (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
-
Wang, Y., et al. (2024). In vivo fitness of sul gene-dependent sulfonamide-resistant Escherichia coli in the mammalian gut. mSystems. Available from: [Link]
-
Sehgelmeble, F. W., et al. (2012). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors. ResearchGate. Available from: [Link]
-
Sehgelmeble, F. W., et al. (2012). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ‐Secretase Inhibitors. ChemMedChem. Available from: [Link]
-
Vree, T. B. (1985). Clinical Pharmacokinetics of Sulfonamides. Karger Publishers. Available from: [Link]
- Blanchard, J. S., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis.
-
Plummer, N., & Wheeler, C. (1941). THE IN VITRO AND IN VIVO EFFECT OF SULFONAMIDES UPON THE STREPTOCOCCAL ANTIFIBRINOLYSIN TEST. Journal of Clinical Investigation. Available from: [Link]
-
Pandey, V., et al. (2018). Correlation Between In Vitro and In Vivo Screens. ResearchGate. Available from: [Link]
-
Spink, W. W., & Vivino, J. J. (1944). SULFONAMIDE-RESISTANT STAPHYLOCOCCI: CORRELATION OF IN VITRO SULFONAMIDE—RESISTANCE WITH SULFONAMIDE THERAPY. Journal of Clinical Investigation. Available from: [Link]
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part A: Two-Component Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. scispace.com [scispace.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology | PLOS One [journals.plos.org]
- 17. karger.com [karger.com]
- 18. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. SULFONAMIDE-RESISTANT STAPHYLOCOCCI: CORRELATION OF IN VITRO SULFONAMIDE—RESISTANCE WITH SULFONAMIDE THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jocpr.com [jocpr.com]
A Guide to the Synthesis and Experimental Considerations for 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide, a unique sulfonamide derivative. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document focuses on its synthesis based on established chemical principles, potential applications derived from its structural features, and a critical discussion on the factors influencing the reproducibility of its synthesis and subsequent reactions. We will also explore alternative synthetic strategies for structurally related sulfonamides, offering a comparative perspective for researchers in the field.
Introduction to 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide
1-Allyl-N-tert-butylcyclopropane-1-sulfonamide is a chemical compound with the molecular formula C10H19NO2S.[1] Its structure incorporates several key functional groups that are of significant interest in organic synthesis and medicinal chemistry: a cyclopropane ring, an allyl group, and a sulfonamide moiety bearing a sterically hindering tert-butyl group.
-
Sulfonamide Core: The sulfonamide group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[2][3][4] It can act as a bioisostere of carboxylic acids and amides, influencing the physicochemical properties of a molecule, such as its acidity and ability to form hydrogen bonds.[5]
-
Cyclopropane Ring: This strained three-membered ring is a valuable structural motif that can impart conformational rigidity and unique metabolic stability to a molecule. It is often used in drug design to explore chemical space and improve pharmacological properties.
-
Allyl Group: The presence of a reactive allyl group provides a synthetic handle for further functionalization through various chemical transformations, such as oxidation, reduction, or addition reactions.
-
N-tert-butyl Group: The bulky tert-butyl group on the sulfonamide nitrogen can influence the molecule's reactivity and conformation. It can also serve as a protecting group in certain synthetic sequences.
The combination of these features makes 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide a potentially valuable building block for the synthesis of novel bioactive molecules.
Table 1: Physicochemical Properties of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide
| Property | Value | Source |
| CAS Number | 669008-27-9 | [1][6][7] |
| Molecular Formula | C10H19NO2S | [1] |
| Molecular Weight | 217.33 g/mol | |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | Inert atmosphere, 2-8°C | [7] |
Proposed Synthesis of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide
A logical precursor for our target molecule would be 1-allylcyclopropane-1-sulfonyl chloride. This intermediate could then be reacted with tert-butylamine to yield the desired product.
Experimental Protocol: A Proposed Two-Step Synthesis
Step 1: Synthesis of 1-Allylcyclopropane-1-sulfonyl Chloride
This step would likely involve the synthesis of a corresponding thiol or sulfonic acid, followed by chlorination. A potential route could start from 1-allylcyclopropane-1-thiol.
-
Oxidative Chlorination: To a solution of 1-allylcyclopropane-1-thiol in a suitable solvent (e.g., dichloromethane or acetic acid), add a chlorinating agent such as chlorine gas or sulfuryl chloride in the presence of water or an aqueous acid at a controlled temperature (typically 0-10°C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture would be carefully quenched with a reducing agent (e.g., sodium sulfite solution) to destroy any excess chlorine. The organic layer would then be separated, washed with brine, dried over an anhydrous salt (e.g., MgSO4), and concentrated under reduced pressure.
-
Purification: The crude 1-allylcyclopropane-1-sulfonyl chloride would likely be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-allylcyclopropane-1-sulfonyl chloride in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine and Base: Cool the solution to 0°C and add tert-butylamine, followed by the dropwise addition of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
-
Aqueous Work-up: Quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base. Extract the aqueous layer with the organic solvent used for the reaction.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel.
Sources
- 1. 1-Allyl-N-tert-butyl cyclopropane-1-sulfonamide Supplier in Mumbai, 1-Allyl-N-tert-butyl cyclopropane-1-sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | TCI AMERICA [tcichemicals.com]
- 6. 1-allyl-n-tert-butyl Cyclopropane-1-sulfonamide - Cas No: 669008-27-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 7. 669008-27-9|1-Allyl-N-(tert-butyl)cyclopropane-1-sulfonamide|BLD Pharm [bldpharm.com]
- 8. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
